

Application Notes and Protocols: Mca-VDQVDGW-Lys(Dnp)-NH₂

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Compound of Interest

Compound Name: Mca-VDQVDGW-Lys(Dnp)-NH₂

Cat. No.: B12403031

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-VDQVDGW-Lys(Dnp)-NH₂ is a highly specific fluorogenic substrate for caspase-7, a key executioner caspase in the apoptotic pathway. This peptide is designed for the sensitive and continuous measurement of caspase-7 activity in vitro, making it a valuable tool for research in apoptosis, drug discovery, and cellular signaling. The substrate utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the fluorescence of the 7-methoxycoumarin-4-acetyl (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage by active caspase-7 at the aspartic acid residue within the VDQVD sequence, the Mca fluorophore is liberated from the Dnp quencher, resulting in a quantifiable increase in fluorescence.[1] This allows for real-time monitoring of enzyme activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the **Mca-VDQVDGW-Lys(Dnp)-NH₂** substrate by caspase-7.



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Caption: FRET-based detection of Caspase-7 activity.

Applications

- **Quantification of Caspase-7 Activity:** Direct measurement of enzyme kinetics and activity in purified enzyme preparations or cell lysates.
- **Apoptosis Research:** Studying the role of caspase-7 in both the intrinsic and extrinsic apoptotic pathways. A study by Yu et al. (2006) utilized this substrate to investigate beta-amyloid-induced neuronal apoptosis.[\[1\]](#)
- **High-Throughput Screening (HTS):** Screening for inhibitors or activators of caspase-7 in drug discovery programs.
- **Investigating Caspase-7 Substrate Specificity:** Comparing the cleavage efficiency of **Mca-VDQVDGW-Lys(Dnp)-NH2** with other potential caspase substrates.

Data Presentation

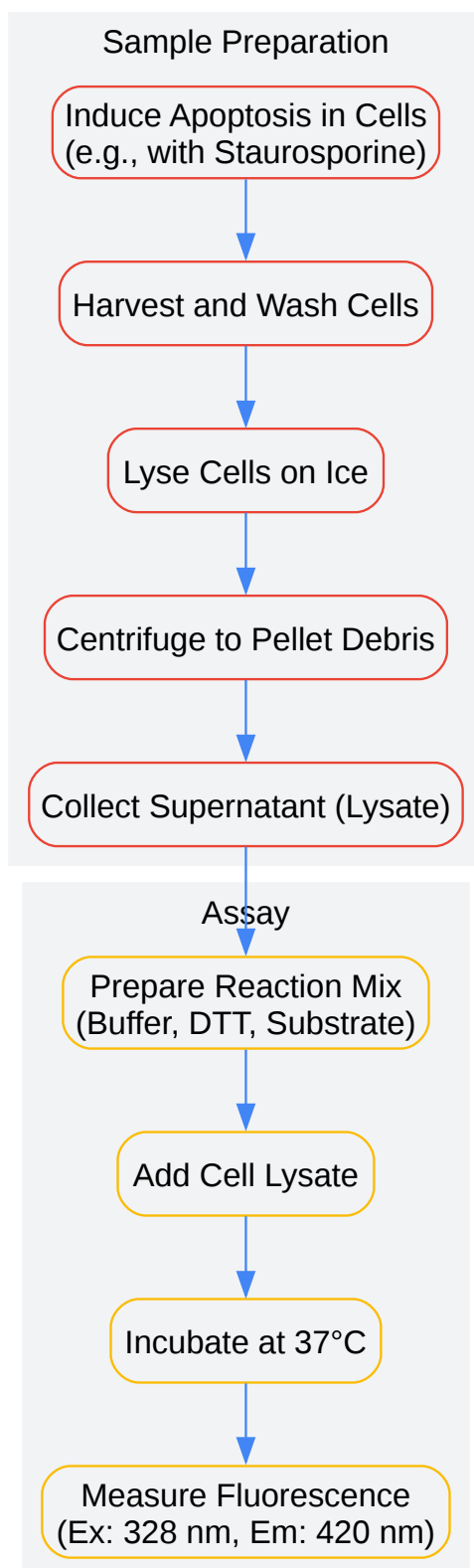
While specific kinetic constants (K_m and k_{cat}) for **Mca-VDQVDGW-Lys(Dnp)-NH2** with caspase-7 are not readily available in the public domain, the following table outlines the key optical properties of the fluorophore and provides a template for researchers to populate with their experimentally determined values.

Parameter	Value	Reference/Notes
Fluorophore	7-Methoxycoumarin-4-acetyl (Mca)	
Quencher	2,4-Dinitrophenyl (Dnp)	
Excitation Maximum (λ_{ex})	~328 nm	[1]
Emission Maximum (λ_{em})	~420 nm	[1]
K_m (Michaelis Constant)	To be determined experimentally	See Protocol 2
k_{cat} (Catalytic Constant)	To be determined experimentally	See Protocol 2

Experimental Protocols

Protocol 1: General Caspase-7 Activity Assay in Cell Lysates

This protocol provides a general method for measuring caspase-7 activity in cell lysates using **Mca-VDQVDGW-Lys(Dnp)-NH₂**.



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Caption: Workflow for Caspase-7 activity assay in cell lysates.

Materials:

- **Mca-VDQVDGW-Lys(Dnp)-NH₂** substrate
- Cell culture reagents
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
- Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
- Recombinant active caspase-7 (for positive control)
- Caspase-7 inhibitor (e.g., Ac-DEVD-CHO) for negative control.[\[2\]](#)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Cell Culture and Treatment:
 - Culture cells to the desired confluence.
 - Treat cells with an apoptosis-inducing agent or the experimental compound for the desired time. Include an untreated control.
- Preparation of Cell Lysates:
 - Harvest cells and wash once with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
- Caspase-7 Activity Assay:
 - Prepare a reaction mixture in a 96-well black microplate. For each well, add:
 - 50 μ L of Assay Buffer
 - Cell lysate (containing 20-50 μ g of total protein)
 - For a positive control, add purified active caspase-7.
 - For a negative control, pre-incubate the lysate with a caspase-7 inhibitor for 15 minutes before adding the substrate.
 - Add 5 μ L of a 1 mM stock solution of **Mca-VDQVDGW-Lys(Dnp)-NH₂** to each well to a final concentration of 50 μ M.
 - Immediately start monitoring the fluorescence in a microplate reader with excitation at ~328 nm and emission at ~420 nm.
 - Record fluorescence intensity every 5 minutes for 1-2 hours at 37°C.
- Data Analysis:
 - Calculate the rate of substrate cleavage (change in fluorescence intensity per minute).
 - Normalize the caspase-7 activity to the protein concentration of the cell lysate.

Protocol 2: Determination of Kinetic Constants (K_m and k_{cat})

This protocol describes how to determine the Michaelis-Menten constant (K_m) and catalytic rate constant (k_{cat}) for caspase-7 with the **Mca-VDQVDGW-Lys(Dnp)-NH₂** substrate.

Materials:

- Purified, active recombinant caspase-7 of known concentration
- **Mca-VDQVDGW-Lys(Dnp)-NH₂** substrate
- Assay Buffer (as in Protocol 1)
- 96-well black microplate
- Fluorometric microplate reader

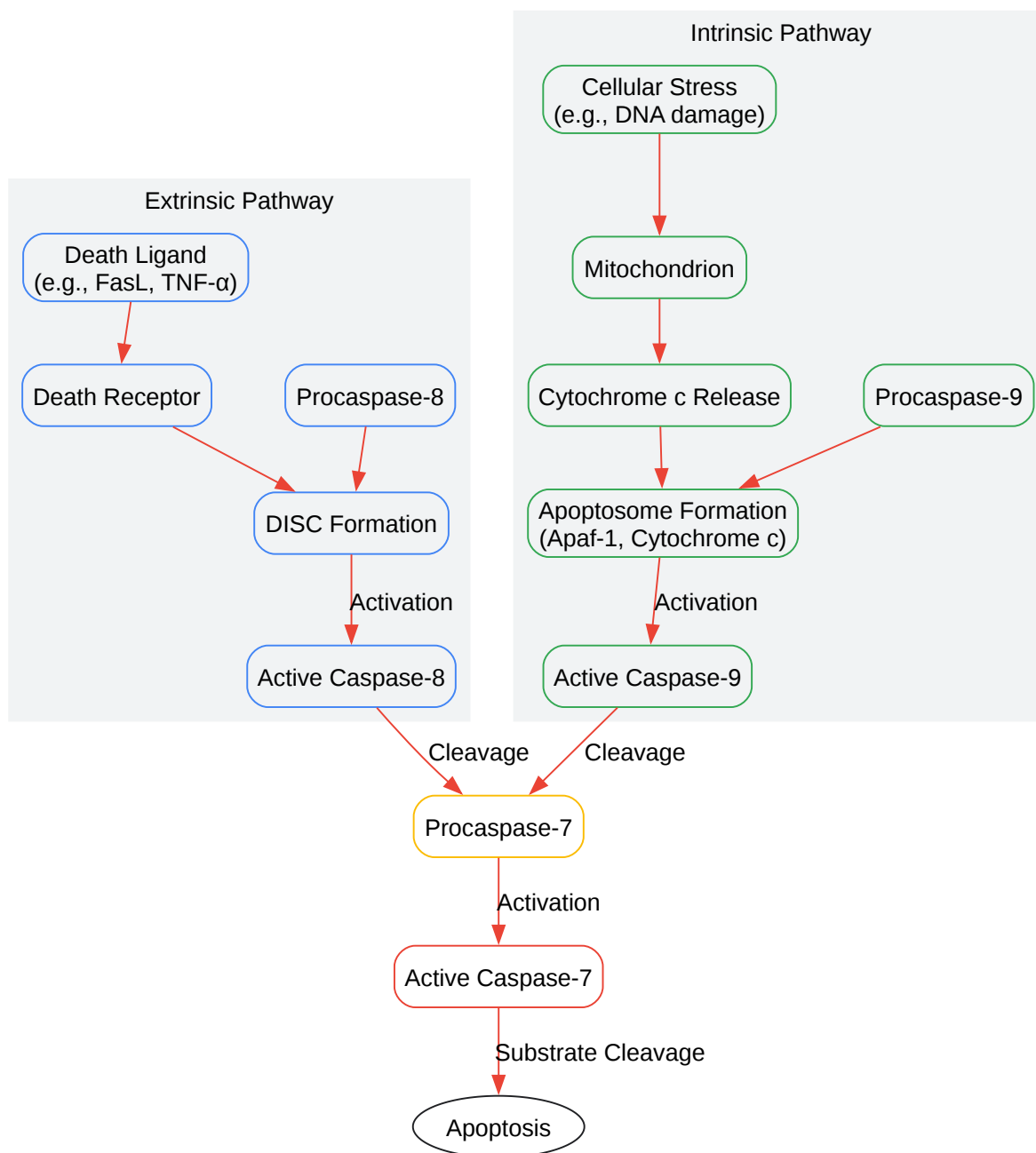
Procedure:

- Enzyme and Substrate Preparation:
 - Prepare a stock solution of purified active caspase-7 in Assay Buffer.
 - Prepare a series of dilutions of the **Mca-VDQVDGW-Lys(Dnp)-NH₂** substrate in Assay Buffer, ranging from concentrations well below to well above the expected K_m . A typical range to start with is 0.1 μM to 100 μM .
- Kinetic Measurement:
 - In a 96-well black microplate, add a fixed amount of purified caspase-7 to each well.
 - Initiate the reaction by adding the different concentrations of the substrate to the wells.
 - Immediately measure the initial reaction velocity (V_0) for each substrate concentration by monitoring the linear increase in fluorescence over a short period (e.g., the first 10-15 minutes).
- Data Analysis:
 - Plot the initial reaction velocity (V_0) against the substrate concentration ($[S]$).
 - Fit the data to the Michaelis-Menten equation: $V_0 = (V_{\text{max}} * [S]) / (K_m + [S])$ using non-linear regression software (e.g., GraphPad Prism) to determine V_{max} and K_m .

- Calculate the k_{cat} using the equation: $k_{cat} = V_{max} / [E]$, where $[E]$ is the molar concentration of the active enzyme.

Signaling Pathway

Caspase-7 is an executioner caspase that is activated by initiator caspases (caspase-8 and caspase-9) in response to both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic signals. Once activated, caspase-7 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.



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Caption: Caspase-7 activation in apoptotic signaling pathways.

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References

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